molecular formula C9H19N3O2 B1303063 N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 816456-44-7

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No.: B1303063
CAS No.: 816456-44-7
M. Wt: 201.27 g/mol
InChI Key: PDZZIHDWNDTOAN-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carboxamide group attached to the piperazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethyl chloroformate and 2-chloroethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature between 0°C and 5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, piperazine, ethyl chloroformate, and 2-chloroethanol, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Alkyl halides or aryl halides are used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-ethyl-4-(2-carboxyethyl)piperazine-1-carboxamide.

    Reduction: Formation of N-ethyl-4-(2-aminoethyl)piperazine-1-carboxamide.

    Substitution: Formation of various N-alkyl or N-aryl derivatives of the compound.

Scientific Research Applications

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and polymer additives.

Comparison with Similar Compounds

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2-hydroxyethyl)piperazine: Lacks the ethyl group and carboxamide group, making it less versatile in chemical reactions.

    1-(2-hydroxyethyl)piperazine: Similar structure but without the ethyl group, leading to different chemical and biological properties.

    N-ethylpiperazine: Lacks the hydroxyethyl and carboxamide groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-2-10-9(14)12-5-3-11(4-6-12)7-8-13/h13H,2-8H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZZIHDWNDTOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376201
Record name N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816456-44-7
Record name N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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